molecular formula C6H12ClN B2975436 3-Ethenylcyclobutan-1-amine;hydrochloride CAS No. 2378506-46-6

3-Ethenylcyclobutan-1-amine;hydrochloride

Cat. No. B2975436
CAS RN: 2378506-46-6
M. Wt: 133.62
InChI Key: IFMKFZOWOLHUQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Ethenylcyclobutan-1-amine;hydrochloride is 1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H . This indicates that the molecule consists of a cyclobutane ring with an ethenyl group and an amine group attached . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .


Chemical Reactions Analysis

Amines, including 3-Ethenylcyclobutan-1-amine;hydrochloride, can undergo a variety of chemical reactions. They can act as weak organic bases, neutralizing acids to form salts . Primary amines can react with carbonyl compounds to form imines . Amines can also react with strong acids such as hydrochloric acid to form ammonium salts .


Physical And Chemical Properties Analysis

3-Ethenylcyclobutan-1-amine;hydrochloride is a powder at room temperature . Amines are known to have a lone electron pair on their nitrogen atoms, which can accept a proton from water to form substituted ammonium ions . The presence of the lone electron pair from the nitrogen can affect the basicity of the amine .

Scientific Research Applications

Enantioselective Synthesis

3-Ethenylcyclobutan-1-amine;hydrochloride serves as a precursor in the enantioselective synthesis of polysubstituted aminocyclobutanes. These compounds, which include amine-substituted cyclobutanes, are crucial substructures in biologically active molecules. The synthesis involves a diastereo- and enantioselective process through CuH-catalyzed hydroamination of 1-substituted cyclobutenes, showcasing the high reactivity of strained trisubstituted alkenes. This method offers a pathway to produce these complex structures with significant regioselectivity and stereoselectivity, highlighting its importance in the development of pharmaceuticals and agrochemicals (Feng et al., 2019).

Modular Synthon for Medicinal Chemistry

Another application in scientific research is the use of 3-Ethenylcyclobutan-1-amine;hydrochloride as a modular synthon. It has been utilized for the synthesis of protected α-aminocyclobutanone, a key intermediate in producing cyclobutanone-containing lead inhibitors for various enzymes such as serine proteases and metalloproteases. The protected α-aminocyclobutanone serves as a versatile building block, enabling the generation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives. This approach facilitates the exploration of cyclobutanone-based compounds in drug discovery, providing a straightforward route to these valuable pharmacophores (Mohammad et al., 2020).

Squaramide Surrogates as Potent VLA-4 Antagonists

3-Ethenylcyclobutan-1-amine;hydrochloride is also foundational in synthesizing uniquely functionalized 3-aminocyclobut-2-en-1-ones, acting as squaramide surrogates. These compounds have been identified as potent antagonists of VLA-4, a protein involved in immune response and inflammation. The facile condensation of cyclobuta-1,3-diones with a primary amine derived from phenylalanine leads to the formation of these systems, which can be further modified to enhance their biological activity. This work opens new avenues for the development of anti-inflammatory and immunomodulatory drugs, showcasing the compound's utility in therapeutic agent synthesis (Brand et al., 2003).

Safety And Hazards

The safety information for 3-Ethenylcyclobutan-1-amine;hydrochloride indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5-3-6(7)4-5;/h2,5-6H,1,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKFZOWOLHUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylcyclobutan-1-amine;hydrochloride

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